molecular formula C23H21ClN2O3 B2997913 N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903654-68-1

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2997913
CAS No.: 1903654-68-1
M. Wt: 408.88
InChI Key: YBCLKFIJQCPBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydryl group, a chloro substituent, and a tetrahydrofuran-3-yl ether linkage attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 5-chloro-6-hydroxynicotinic acid with appropriate reagents to form the corresponding amide.

    Introduction of the Tetrahydrofuran-3-yl Ether Linkage: The hydroxyl group on the nicotinamide core is then reacted with tetrahydrofuran-3-yl chloride under basic conditions to form the ether linkage.

    Attachment of the Benzhydryl Group: The final step involves the reaction of the intermediate with benzhydryl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the nicotinamide core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Similar structure but lacks the chloro substituent.

    N-benzhydryl-5-chloro-6-hydroxynicotinamide: Similar structure but lacks the tetrahydrofuran-3-yl ether linkage.

Uniqueness

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the chloro substituent and the tetrahydrofuran-3-yl ether linkage differentiates it from other similar compounds, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

N-benzhydryl-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c24-20-13-18(14-25-23(20)29-19-11-12-28-15-19)22(27)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19,21H,11-12,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCLKFIJQCPBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.